Enadoline
Overview
Description
Enadoline is a synthetic compound that acts as a highly selective kappa-opioid receptor agonist. It was initially studied for its potential as an analgesic due to its potent effects on kappa-opioid receptors. its development was halted because of the dose-limiting side effects, such as dysphoria and hallucinations, which are common with kappa-opioid receptor agonists .
Mechanism of Action
Target of Action
Enadoline is a drug that acts as a highly selective κ-opioid agonist . The κ-opioid receptor (KOR) is the primary target of this compound . KORs are one of the opioid receptors in the body that play a key role in pain perception, consciousness, motor control, and mood .
Mode of Action
As a κ-opioid agonist, this compound binds to and activates the KORs, which are G-protein-coupled receptors . This activation leads to a series of intracellular events, including inhibition of adenylate cyclase, decreased cAMP production, and the opening of G-protein inwardly rectifying potassium (GIRK) channels . This results in hyperpolarization of the neuron and a decrease in neuronal excitability .
Biochemical Pathways
The activation of KORs by this compound affects various biochemical pathways. The most significant is the inhibition of the cAMP pathway, leading to decreased protein kinase A (PKA) activity . This can affect the phosphorylation state of various downstream targets, potentially altering their activity and resulting in the observed effects of the drug .
Pharmacokinetics
A study conducted in rats suggested that this compound’s brain extracellular fluid (ecf) concentrations were associated with its neuroprotective subcutaneous doses .
Result of Action
In human studies, this compound has been shown to produce visual distortions and feelings of dissociation, reminiscent of the effects of salvinorin A . It was studied as a potential analgesic, but was abandoned due to the dose-limiting effects of dysphoria, which could be expected from a κ-opioid agonist .
Action Environment
The action of this compound, like many drugs, can be influenced by various environmental factors. These can include the physiological state of the individual, the presence of other drugs, and genetic factors .
Biochemical Analysis
Biochemical Properties
Enadoline interacts with the κ-opioid receptor, a G-protein-coupled receptor, in the human body . This interaction is highly selective, making this compound a potent κ-opioid agonist .
Cellular Effects
This compound has been observed to produce visual distortions and feelings of dissociation in human studies . These effects are reminiscent of the effects of salvinorin A, another κ-opioid agonist . It also significantly increases measures of sedation, confusion, and dizziness .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the κ-opioid receptor . This binding interaction activates the receptor, leading to a series of intracellular events that result in the observed physiological and psychological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to produce significant effects such as sedation, confusion, and dizziness . The highest dose tested (160 µg/70 kg) was not tolerated and led to psychotomimetic effects .
Metabolic Pathways
As a κ-opioid agonist, it is likely to be involved in pathways related to pain and stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enadoline involves several key steps. The process begins with the preparation of the intermediate compound, 1-[8-methylamino-1-oxaspiro[4.5]decan-7-yl]pyrrolidine, from 1,4-cyclohexadione. This intermediate is then subjected to condensation, spirocyclization, reduction, and epoxidation reactions. The epoxy ring is opened with methylamine to yield a mixture of aminoethanols, which undergo ring closure and cleavage to form the desired intermediate. Finally, this intermediate is acylated with 4-benzofuranacetic acid in the presence of a coupling agent, such as carbonyldiimidazole, to produce this compound .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Enadoline primarily undergoes substitution reactions due to the presence of functional groups such as the benzofuran and pyrrolidine moieties. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles or electrophiles that target the benzofuran or pyrrolidine rings. Common reagents include halogens, alkylating agents, and acylating agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups within this compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce certain functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups, leading to different analogs.
Scientific Research Applications
Enadoline has been extensively studied for its pharmacological properties, particularly its effects on kappa-opioid receptors. Some of its notable applications include:
Analgesic Research: Despite its side effects, this compound has been used in research to understand the analgesic potential of kappa-opioid receptor agonists.
Neuropharmacology: Studies have explored its effects on the central nervous system, including its potential to induce sedation, confusion, and visual distortions.
Substance Abuse Research: this compound’s selective action on kappa-opioid receptors has made it a valuable tool in studying the role of these receptors in substance abuse and addiction.
Neuroprotective Studies: Preclinical studies have suggested that kappa-opioid receptor agonists, including this compound, may possess neuroprotective properties.
Comparison with Similar Compounds
U-69,593: Another potent kappa-opioid receptor agonist with similar analgesic properties.
U-50,488: Known for its use in research to study kappa-opioid receptor functions.
U-77891: A kappa-opioid receptor agonist with neuroprotective and analgesic effects.
Properties
CAS No. |
124378-77-4 |
---|---|
Molecular Formula |
C24H32N2O3 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(1-benzofuran-4-yl)-N-methyl-N-[(5R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide |
InChI |
InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3/t20?,21?,24-/m0/s1 |
InChI Key |
JMBYBVLCYODBJQ-VUNKPPBISA-N |
SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |
Isomeric SMILES |
CN(C1CC[C@@]2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |
Canonical SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |
Key on ui other cas no. |
124378-77-4 |
solubility |
In water, 1.15 mg/L at 25 °C (est) |
Synonyms |
CAM 569 CAM 570 CAM-569 CAM-570 CI 977 CI-977 enadoline enadoline hydrochloride, (5R-(5alpha,7alpha,8beta)) enadoline, (5alpha,7alpha,8beta)-(+-)-isomer enadoline, (5alpha,7alpha,8beta)-(-)-isomer N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide PD 129289 PD 129290 PD-129289 PD-129290 |
vapor_pressure |
1.46X10-8 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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